Acetone semicarbazone

Description

Properties

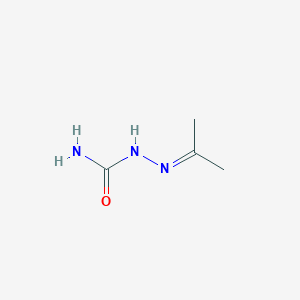

IUPAC Name |

(propan-2-ylideneamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAJGNZGNZGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059383 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-20-3 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone semicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of acetone semicarbazone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of acetone semicarbazone. This compound, a derivative of acetone and semicarbazide, serves as a valuable building block in organic synthesis and has applications in various chemical and pharmaceutical contexts. This document consolidates key data, presents detailed experimental protocols, and offers insights into the structural and spectral characteristics of the compound, aiming to be a comprehensive resource for professionals in research and development.

Chemical and Physical Properties

This compound presents as a white to off-white or yellow crystalline solid.[1][2] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₉N₃O | [3][4] |

| Molecular Weight | 115.14 g/mol | [4][5] |

| CAS Number | 110-20-3 | [3] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 186-190 °C | [5] |

| Boiling Point | Not well-defined, decomposition may occur | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and methanol. | [5] |

| Density | ~1.214 g/cm³ | [5] |

Synthesis of this compound

The synthesis of this compound is a well-established condensation reaction between acetone and semicarbazide. Typically, semicarbazide hydrochloride is used in conjunction with a base, such as sodium acetate, to generate the free semicarbazide in situ.[6]

Reaction Scheme

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol details a standard laboratory procedure for the synthesis and purification of this compound.

Materials:

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Acetone

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the Semicarbazide Solution: In a suitable flask, dissolve semicarbazide hydrochloride and an equivalent molar amount of sodium acetate in a minimal amount of warm water. The sodium acetate acts as a base to neutralize the hydrochloride, liberating the free semicarbazide.

-

Reaction: To the semicarbazide solution, add a stoichiometric amount of acetone. The reaction mixture is then typically stirred at room temperature or gently warmed to facilitate the condensation reaction.

-

Crystallization: The this compound product will precipitate out of the solution upon cooling, often aided by placing the reaction vessel in an ice bath.

-

Isolation: The crystalline product is collected by vacuum filtration and washed with cold water to remove any unreacted starting materials and salts.

-

Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as aqueous ethanol.[6] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals. The purified crystals are then collected by filtration and dried.

Structural and Spectral Characterization

A variety of analytical techniques are employed to confirm the structure and purity of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c. The unit cell parameters are approximately a = 7.488 Å, b = 9.672 Å, and c = 8.691 Å, with β = 103.38°.

Spectroscopic Data

The spectroscopic data for this compound are consistent with its chemical structure.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations and Assignments | References |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): 8.97 (s, 1H, -NH-), 6.22 (s, 2H, -NH₂), 1.88 (s, 3H, -CH₃), 1.79 (s, 3H, -CH₃). | [1] |

| ¹³C NMR | The carbonyl carbon (C=O) signal appears at approximately 160 ppm. | [6] |

| IR Spectroscopy | Key peaks include N-H stretching vibrations (~3300 cm⁻¹), C=O stretching (~1690 cm⁻¹), and C=N stretching (~1580 cm⁻¹). | [6] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z 115. Fragmentation patterns are consistent with the loss of small neutral molecules such as HNCO. | [1] |

Logical Relationship of Functional Groups

The following diagram illustrates the key functional groups and their connectivity within the this compound molecule.

Caption: Functional group connectivity in this compound.

Applications and Relevance

This compound is primarily utilized as an intermediate in organic synthesis. Semicarbazones, in general, are used for the identification and purification of aldehydes and ketones due to their crystalline nature.[5] Furthermore, the semicarbazone moiety is a key structural feature in various biologically active molecules, and thus, this compound can serve as a starting material in the development of novel pharmaceutical compounds.[5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is classified as toxic if swallowed.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. The data and protocols presented herein are intended to support researchers and professionals in their work with this versatile chemical compound. The well-defined properties and straightforward synthesis make this compound a valuable tool in the fields of organic chemistry and drug development.

References

- 1. This compound(110-20-3) 1H NMR spectrum [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C4H9N3O | CID 66965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. This compound | High-Purity Reagent Supplier [benchchem.com]

Physical properties of acetone semicarbazone (melting point, solubility).

An In-depth Technical Guide to the Physical Properties of Acetone Semicarbazone

Introduction

This compound (CAS No. 110-20-3) is an organic compound formed from the reaction of acetone and semicarbazide.[1][2] It serves as a key intermediate in the synthesis of various compounds, including pharmaceuticals like nitrofurantoin (Furadantin).[3] This document provides a detailed overview of its core physical properties, namely its melting point and solubility, supported by experimental protocols and logical workflows relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound typically appears as a white to off-white or yellow crystalline solid or powder.[1][4] Its chemical formula is C₄H₉N₃O, with a molecular weight of approximately 115.14 g/mol .[1][5]

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, reported values vary, which may be attributable to different experimental conditions or sample purity. The presence of impurities typically lowers and broadens the melting point range. A summary of reported melting points is presented below.

| Parameter | Value (°C) | Reference |

| Melting Point | 186 - 187 | [1] |

| Melting Point | 189 - 190 | [2][3] |

| Melting Point | 187 | [6] |

| Melting Point | 185 - 189 | [4] |

| Melting Point | 210 - 212 | [4] |

| Melting Point | 179 - 185 | [7] |

Solubility

Solubility is a crucial parameter for reaction chemistry, purification, and formulation development. This compound exhibits varied solubility across different common laboratory solvents. Its structure, containing a polar carbonyl group and the ability to engage in hydrogen bonding, dictates its solubility profile.

| Solvent | Qualitative Solubility | Quantitative Solubility | Reference |

| Water | Soluble / Slightly Soluble | 0.54 M | [1][4] |

| Ethanol | Readily Soluble | - | [1][7] |

| Methanol | Readily Soluble | - | [1] |

| Acetone | Readily Soluble | - | [1] |

| Benzene | Slowly Soluble | - | [1] |

| Ether | Slowly Soluble | - | [1] |

| Chloroform | Slowly Soluble | - | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the physical properties outlined above.

Synthesis of this compound

The synthesis of this compound is a condensation reaction between acetone and semicarbazide.[1] In a common laboratory preparation, semicarbazide hydrochloride is used as the starting material due to the instability of free semicarbazide.[7][8] A weak base, such as sodium acetate, is added to neutralize the hydrochloride salt, liberating the free semicarbazide to react with acetone.[7][8]

Caption: Synthesis pathway of this compound.

Protocol for Melting Point Determination

This protocol describes the capillary method, a common and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are not fine, gently grind them into a powder using a mortar and pestle.[9]

-

Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample. A small plug of material should enter the tube.[10]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube, sealed-end down, through a long, narrow glass tube to pack the sample tightly at the bottom. The final packed sample height should be 2-3 mm.[10]

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[10][11]

-

Set the apparatus to heat at a medium rate until the temperature is about 20°C below the expected melting point.

-

Decrease the heating rate so the temperature rises no more than 1-2°C per minute to ensure thermal equilibrium.[10][11]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[9][12]

Caption: Workflow for Melting Point Determination.

Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Heating block or water bath

Procedure:

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add a small, measured amount of this compound (e.g., ~10 mg, or the tip of a spatula) to the solvent. Adding too much solute can lead to misleading results.[13]

-

Room Temperature Test:

-

Agitate the mixture vigorously (e.g., using a vortex mixer or by flicking the tube) for 30-60 seconds.

-

Visually inspect the sample against a contrasting background. A completely dissolved sample will be a clear solution with no visible solid particles.[13]

-

Record the observation as "soluble" or "insoluble" at room temperature.

-

-

Hot Solvent Test (if insoluble at room temp):

-

Gently heat the test tube containing the mixture in a water bath or on a heating block.

-

Agitate periodically while heating.

-

Observe if the solid dissolves.

-

Record the observation as "soluble in hot solvent" or "insoluble."

-

Caption: Workflow for Qualitative Solubility Testing.

References

- 1. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS 110-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 110-20-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | High-Purity Reagent Supplier [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. youtube.com [youtube.com]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

Spectroscopic Data for Acetone Semicarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetone semicarbazone, a compound of interest in various chemical and pharmaceutical research fields. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.97 | Singlet | 1H | -NH- | DMSO-d₆ |

| 6.22 | Singlet | 2H | -NH₂ | DMSO-d₆ |

| 1.88 | Singlet | 3H | CH₃ | DMSO-d₆ |

| 1.79 | Singlet | 3H | CH₃ | DMSO-d₆ |

| 7.95 (predicted) | Broad Singlet | 1H | -NH- | CDCl₃ |

| 5.50 (predicted) | Broad Singlet | 2H | -NH₂ | CDCl₃ |

| 1.95 (predicted) | Singlet | 3H | CH₃ | CDCl₃ |

| 1.85 (predicted) | Singlet | 3H | CH₃ | CDCl₃ |

Predicted ¹³C NMR Data

Due to the limited availability of experimental ¹³C NMR data for this compound in the public domain, the following chemical shifts are predicted based on the analysis of structurally similar semicarbazones and related compounds containing imine and urea functionalities.

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O (Urea) |

| ~150 | C=N (Imine) |

| ~25 | CH₃ |

| ~18 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The following table lists the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3430 | Strong, Broad | N-H Stretch (asymmetric, -NH₂) |

| ~3300 | Strong, Broad | N-H Stretch (symmetric, -NH₂) |

| ~3180 | Medium | N-H Stretch (-NH-) |

| ~2980, ~2920 | Medium | C-H Stretch (aliphatic) |

| ~1685 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1580 | Strong | N-H Bend (Amide II) |

| ~1470 | Medium | C=N Stretch |

| ~1370 | Medium | C-H Bend (gem-dimethyl) |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the acquisition of its NMR and IR spectra.

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Acetone

-

Distilled water

-

Ethanol

Procedure:

-

In a 100 mL beaker, dissolve 2.5 g of semicarbazide hydrochloride and 3.8 g of anhydrous sodium acetate in 25 mL of distilled water.

-

To this solution, add 2.0 mL of acetone.

-

Stopper the beaker and shake vigorously for 2-3 minutes.

-

Allow the mixture to stand at room temperature for 15 minutes, with occasional shaking.

-

Cool the mixture in an ice bath to promote crystallization.

-

Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Recrystallize the crude product from a minimal amount of hot ethanol or a water-ethanol mixture to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

-

Determine the melting point of the purified product.

NMR Spectrum Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectrum Acquisition

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

Workflow and Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides essential spectroscopic data and detailed experimental protocols for this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development. The structured presentation of data and methodologies aims to facilitate efficient and accurate scientific investigation.

The Multifaceted Biological Activities of Semicarbazone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Semicarbazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These compounds are synthesized through a condensation reaction between a ketone or aldehyde and semicarbazide.[1][2] The resulting Schiff bases feature a critical pharmacophore, the azomethine group (-C=N-), which is fundamental to their diverse biological effects.[1] The structural adaptability of semicarbazones permits easy modification of their physicochemical properties, thereby enabling the optimization of their therapeutic potential.[1]

This technical guide provides an in-depth analysis of the anticancer, antimicrobial, and anticonvulsant properties of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity

Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][3] Their therapeutic potential is frequently linked to their capacity to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[1][4]

Mechanisms of Anticancer Action

-

Induction of Apoptosis: Many semicarbazone derivatives trigger apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[1] This process involves the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic proteins.[1][4] Certain derivatives, such as compounds 11q and 11s , have been shown to significantly activate procaspase-3 to caspase-3, a key executioner enzyme in the apoptotic cascade.[5]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle. For instance, compound 3c was found to induce arrest in the G1 phase of the cell cycle in HL-60 cells.[4] Other derivatives have been observed to cause an accumulation of cells in the Sub-G1 phase, which is indicative of apoptosis.[4][5]

-

Protein Kinase Inhibition: Certain semicarbazones act as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] For example, derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and c-Met kinase, thereby disrupting signaling pathways crucial for cancer cell growth.[1][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative semicarbazone derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3c | HL-60 (Leukemia) | 13.08 | [4] |

| 4a | HL-60 (Leukemia) | 11.38 | [4] |

| 3m | MCF-7 (Breast) | 8.56 | [4] |

| 11q | HT29 (Colon) | 0.53 | [5] |

| 11q | SK-N-SH (Neuroblastoma) | 0.32 | [5] |

| 11q | MDA-MB-231 (Breast) | 0.41 | [5] |

| 11s | HT29 (Colon) | 1.57 | [5] |

| 11s | SK-N-SH (Neuroblastoma) | 0.98 | [5] |

| 11s | MDA-MB-231 (Breast) | 1.12 | [5] |

Note: Doxorubicin was used as a positive control in some of these studies.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the semicarbazone compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]

Visualization: Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.

Antimicrobial Activity

Semicarbazone derivatives exhibit a wide range of antimicrobial properties, with demonstrated efficacy against various bacterial and fungal strains.[6][7] Their activity is often enhanced when they form complexes with transition metals, which can increase their lipophilicity and ability to penetrate microbial cells.[8]

Mechanisms of Antimicrobial Action

A key target for the antibacterial action of some semicarbazones is DNA gyrase.[9] This enzyme is essential for bacterial DNA replication, transcription, and recombination.[9] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial death. The absence of this enzyme in eukaryotes makes it an attractive and selective target for antibacterial agents.[9]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected semicarbazone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Lapachol Semicarbazone | Enterococcus faecalis | 0.10 µmol/mL | [10] |

| Lapachol Semicarbazone | Staphylococcus aureus | 0.10 µmol/mL | [10] |

| Lapachol Semicarbazone | Cryptococcus gattii | 0.20 µmol/mL | [10] |

| Compound 4e | Staphylococcus aureus | 8 | [9] |

| Compound 4e | Bacillus subtilis | 8 | [9] |

| Compound 4e | Escherichia coli | 16 | [9] |

| Compound 4e | Pseudomonas aeruginosa | 8 | [9] |

| Compound 2 | Escherichia coli | 31.25 | [11] |

| Compound 2 | Pseudomonas aeruginosa | 62.5 | [11] |

Note: Ciprofloxacin was often used as a standard reference drug in these studies.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism.

-

Preparation: A two-fold serial dilution of the semicarbazone compound is prepared in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.[6][10]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: After incubation, the wells are visually inspected for turbidity (microbial growth).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[10]

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for antimicrobial activity screening.

Anticonvulsant Activity

Semicarbazones are a well-established class of compounds with significant anticonvulsant properties, showing protection in various preclinical seizure models.[12][13] The anticonvulsant activity is attributed to a specific pharmacophore model that includes an aryl binding site, a hydrogen bonding domain, and an electron donor group.[12]

Mechanisms of Anticonvulsant Action

-

Sodium Channel Blockade: The primary proposed mechanism for the anticonvulsant action of semicarbazones is the inhibition of voltage-gated sodium channels.[12] By blocking these channels, the compounds can suppress the rapid and excessive firing of neurons that initiates and propagates seizures.[13]

-

Modulation of GABA Levels: Some derivatives have been shown to elevate the levels of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[14] Increased GABAergic inhibition can raise the seizure threshold, thus providing an anticonvulsant effect.

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of lead semicarbazone compounds, often evaluated in the Maximal Electroshock (MES) seizure test. The ED₅₀ represents the dose effective in protecting 50% of the animals from seizures.

| Compound | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| C0102862 | MES (oral, mice) | - | > 315 | [12] |

| Compound 1 | MES (i.p., mice) | 10 | - | [15] |

| p-nitrophenyl derivative | MES (i.p., mice) | 83 | - | [15] |

| SCZ3 | MES (i.p., mice) | < 100 | - | [16] |

| SCZ4 | MES (i.p., mice) | < 100 | - | [16] |

Note: The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a better safety profile. For comparison, the PI for carbamazepine is 101 and for phenytoin is >21.6.[12]

Experimental Protocols: Preclinical Anticonvulsant Screening

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

-

Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to mice or rats.

-

Induction: After a set time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hind-limb extension. The ED₅₀ is then calculated.[15][16]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for generalized absence seizures.

-

Administration: Administer the test compound to the animals.

-

Induction: After a suitable interval, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for the onset of clonic seizures (a seizure lasting for at least 5 seconds).

-

Endpoint: Protection is defined as the failure to observe clonic seizures within a specified time frame (e.g., 30 minutes).[14]

-

Visualization: Mechanism of Anticonvulsant Action

Caption: Proposed mechanism of anticonvulsant action via Na+ channel blockade.

Other Biological Activities

-

Anti-inflammatory Activity: Semicarbazone derivatives have shown significant anti-inflammatory effects in animal models, with potency comparable to standard drugs like mefenamic acid.[3][17] This suggests their potential in regulating inflammatory responses.[3]

-

Antiviral Activity: Certain semicarbazones and their related thiosemicarbazone analogs have been reported to possess antiviral properties.[18][19] They have shown activity against a range of viruses, including retroviruses like HIV-1 and respiratory viruses.[18]

Conclusion

Semicarbazone derivatives represent a highly versatile scaffold for the development of new therapeutic agents with a wide range of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation and optimization in drug discovery programs.[1][4] The ability to systematically modify their structure allows for the fine-tuning of their activity and the development of compounds with improved potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. What is meant by the semicarbazone Give an example class 12 chemistry CBSE [vedantu.com]

- 3. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]

- 4. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. iiste.org [iiste.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Imidazole incorporated semicarbazone derivatives as a new class of anticonvulsants: design, synthesis and in-vivo screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijsar.in [ijsar.in]

- 17. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses [mdpi.com]

- 19. Semicarbazone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(propan-2-ylidene)hydrazinecarboxamide (Acetone Semicarbazone)

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Acetone semicarbazone is an organic compound formed by the condensation reaction of acetone and semicarbazide. It is a key intermediate in various chemical syntheses, including the production of pharmaceuticals like nitrofurantoin.[1][2]

The standard IUPAC name for this compound is 2-(propan-2-ylidene)hydrazinecarboxamide .[2] An alternative, acceptable IUPAC name is (propan-2-ylideneamino)urea .[3][4]

Other common synonyms for this compound include:

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a clear reference for laboratory and development settings.

| Property | Value | Reference |

| CAS Number | 110-20-3 | [2][3] |

| Molecular Formula | C₄H₉N₃O | [1][2] |

| Molecular Weight | 115.13 g/mol | [2][3] |

| Appearance | White to yellow crystalline solid or powder | [1][5] |

| Melting Point | 186-190 °C | [1][5] |

| Density | ~1.19 - 1.214 g/cm³ | [1][5] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and hot water.[1][5] | [1][5] |

| InChI Key | HQDAJGNZGNZGCO-UHFFFAOYSA-N | [4] |

| SMILES | CC(=NNC(=O)N)C | [4] |

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound from semicarbazide hydrochloride and acetone. The use of semicarbazide hydrochloride is common because free semicarbazide is unstable and prone to oxidation in the air.[6] Sodium acetate is used to neutralize the hydrochloride, liberating the free semicarbazide in situ to react with acetone.[6][7]

Materials:

-

Semicarbazide hydrochloride (1.0 g)

-

Crystallized sodium acetate (1.5 g)

-

Acetone (1.0 mL)

-

Deionized water (10 mL)

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (water or dilute ethyl alcohol)

Procedure:

-

Preparation of Semicarbazide Solution: Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water in a suitable flask.[7]

-

Reaction Initiation: Add 1 mL of acetone to the semicarbazide solution.[7]

-

Reaction Progression: Stopper the flask and shake the reaction mixture vigorously. Allow the mixture to stand for approximately 10 minutes at room temperature, with intermittent, vigorous shaking. For improved crystal formation, the flask can be placed in an ice bath.[7]

-

Isolation of Product: The formation of a white crystalline precipitate indicates the product. Collect the crystals by filtration.[7]

-

Washing: Wash the collected crystals with a small amount of cold water to remove any unreacted starting materials and soluble byproducts.[7]

-

Purification (Recrystallization): For higher purity, recrystallize the crude product from either hot water or dilute ethyl alcohol.[7]

-

Drying and Characterization: Dry the purified crystals and determine the melting point. The expected melting point of pure this compound is approximately 187-190 °C.[1][7]

Visualization of Synthesis Pathway

The following diagrams illustrate the key logical steps and the chemical reaction for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C4H9N3O | CID 66965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to Acetone Semicarbazone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone semicarbazone, a derivative of acetone and semicarbazide, has long been a compound of interest in organic chemistry. Initially recognized for its utility in the characterization and identification of ketones, its applications have since expanded, notably serving as a crucial intermediate in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its laboratory and industrial-scale preparation are presented, alongside a thorough compilation of its spectroscopic data. The reaction mechanism is elucidated, and key logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction and Historical Context

The development of this compound is intrinsically linked to the broader history of semicarbazides and their application in the characterization of carbonyl compounds. In the late 19th and early 20th centuries, before the advent of modern spectroscopic techniques, chemists relied on the formation of crystalline derivatives with sharp, well-defined melting points to identify and purify liquid aldehydes and ketones. Semicarbazones, formed by the reaction of a carbonyl compound with semicarbazide, proved to be particularly useful for this purpose.

The primary historical and ongoing significance of this compound lies in its role as a stable, crystalline derivative of acetone, facilitating its identification. More recently, its importance has grown as a key starting material in the synthesis of various organic compounds, including pharmaceuticals.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical and spectroscopic data is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉N₃O | [1] |

| Molecular Weight | 115.14 g/mol | [1] |

| Melting Point | 186-190 °C | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and methanol. | [1][3] |

| Density | 1.214 g/cm³ (estimate) | [1] |

| CAS Number | 110-20-3 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | δ (ppm) in DMSO-d₆: Signals corresponding to methyl protons and N-H protons. |

| ¹³C NMR | δ (ppm) in DMSO-d₆: Signals for the methyl carbons, the imine carbon, and the carbonyl carbon. |

| Infrared (IR) | ν (cm⁻¹): ~3433 (N-H stretch), ~1690 (C=O stretch, amide I), ~1580 (C=N stretch).[4] |

| Mass Spectrometry (MS) | m/z: Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

The synthesis of this compound is a classic example of a condensation reaction between a ketone and a derivative of ammonia. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Reaction Mechanism

The formation of this compound involves a two-step mechanism:

-

Nucleophilic Addition: The terminal amino group of semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the semicarbazone.

The reaction is typically carried out in a weakly acidic medium (pH 4.5-5.5) to facilitate both the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, and the dehydration step.[4] Sodium acetate is commonly used as a buffer to maintain the optimal pH.[4] Semicarbazide is often used in the form of its hydrochloride salt, which is more stable than the free base.[5] The sodium acetate also serves to neutralize the HCl, liberating the free semicarbazide in situ.[4][5]

Experimental Protocols

This protocol is a standard method for the preparation of this compound in a laboratory setting.[6]

Materials:

-

Semicarbazide hydrochloride (1.0 g)

-

Crystallized sodium acetate (1.5 g)

-

Deionized water (10 mL)

-

Acetone (1 mL)

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (water or dilute ethanol)

Procedure:

-

Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of deionized water in a flask.

-

Add 1 mL of acetone to the solution.

-

Shake the mixture vigorously for several minutes.

-

Allow the mixture to stand for 10 minutes, with occasional shaking. For faster crystallization, the flask can be placed in an ice bath.

-

Collect the resulting white crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Recrystallize the crude product from hot water or dilute ethanol to obtain pure this compound.[6]

-

Dry the purified crystals and determine the melting point. The expected melting point is around 187 °C.[6]

This protocol outlines a general procedure for the larger-scale production of this compound.[3]

Materials:

-

Hydrazine hydrate (40%)

-

Urea

-

Acetone

Procedure:

-

A mixture of hydrazine hydrate and urea is heated to 97-104 °C and refluxed for 6-7 hours to produce a semicarbazide solution.

-

The solution is cooled to 45 °C and filtered.

-

The filtrate is further cooled to 25 °C, and acetone is added.

-

The reaction is exothermic, and the temperature is maintained at 50-60 °C for 1 hour.

-

The mixture is then cooled to below 20 °C to induce crystallization.

-

The crystalline product is collected by filtration and dried to yield this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and has found applications in various industries.

-

Pharmaceutical Intermediate: A significant application of this compound is as an intermediate in the production of the antibacterial drug nitrofurantoin (marketed as Furadantin).[3]

-

Analytical Reagent: Historically and in educational settings, it is used for the qualitative identification of acetone.

-

Chelating Agent: Semicarbazones are known to act as chelating agents, binding to metal ions.[1] This property is utilized in the food industry, where this compound can be used in the processing of canned fruits and vegetables.[1]

-

Drug Discovery: The semicarbazone scaffold is present in a variety of biologically active molecules. Derivatives of semicarbazones have been investigated for their anticonvulsant, antimicrobial, and anticancer activities.[7] While this compound itself is a simple molecule, it serves as a model compound for understanding the chemistry and potential of this functional group in medicinal chemistry.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow for Laboratory Synthesis

Caption: Step-by-step workflow for the lab synthesis of this compound.

Conclusion

This compound, a compound with a rich history in the foundational practices of organic chemistry, continues to be relevant in both academic and industrial settings. Its straightforward synthesis, well-defined properties, and role as a precursor to valuable pharmaceuticals underscore its importance. This guide has provided a detailed overview of its discovery, synthesis, and applications, complete with experimental protocols and organized data, to serve as a valuable resource for scientists and researchers. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and concise summary of the key processes involved in the preparation and handling of this versatile compound.

References

- 1. This compound BP EP USP CAS 110-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | High-Purity Reagent Supplier [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. prepchem.com [prepchem.com]

- 7. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Acetone Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of acetone semicarbazone, a compound with significant applications in medicinal chemistry and as a versatile intermediate in organic synthesis. Semicarbazones, including the acetone derivative, are known for a wide range of biological activities such as anticancer, antimicrobial, and anticonvulsant properties.[1][2]

Introduction

This compound is synthesized through a condensation reaction between acetone and semicarbazide.[3] The resulting molecule contains a characteristic azomethine group (-C=N-), which is crucial for its biological activities.[1] This reaction is a standard method for the characterization and purification of ketones.[4] Semicarbazones and their metal complexes are valuable in pharmaceutical and industrial chemistry.[5]

Key Applications:

-

Pharmaceutical Intermediates: this compound serves as a building block in the synthesis of various pharmaceutical compounds.[6][7]

-

Drug Discovery: Semicarbazone derivatives are a promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][8]

-

Chemical Research: It is utilized as a reagent in various chemical reactions.[6]

-

Agrochemical Production: Used as a starting material for pesticides.[7]

Reaction and Mechanism

The synthesis involves the nucleophilic addition of semicarbazide to the carbonyl group of acetone, followed by the elimination of a water molecule to form the this compound.[9][10] The reaction is typically carried out using semicarbazide hydrochloride, with sodium acetate acting as a base to liberate the free semicarbazide.[9][11] The acetic acid formed in this process can catalyze the reaction by protonating the carbonyl oxygen of acetone.[9][11]

Reaction Scheme:

CH₃C(=O)CH₃ + H₂NNHC(=O)NH₂·HCl + CH₃COONa → (CH₃)₂C=NNHC(=O)NH₂ + NaCl + CH₃COOH + H₂O

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₄H₉N₃O | [6][12] |

| Molecular Weight | 115.13 g/mol | [7][12] |

| Melting Point | 187 - 190 °C | [7][13] |

| Appearance | White to off-white crystalline powder | [6][12] |

| Yield | Approximately 90% | [6] |

| Water Solubility | Slightly soluble | [14] |

| Organic Solvent Solubility | Soluble in ethanol and methanol | [12] |

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below.

Protocol 1: Aqueous Solution Synthesis

This method is a straightforward procedure performed at room temperature.

Materials:

-

Semicarbazide hydrochloride

-

Crystallized sodium acetate

-

Acetone

-

Distilled water

-

Ice bath

-

Filtration apparatus

Procedure:

-

Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of water.[13]

-

To this solution, add 1 ml of acetone.[13]

-

Shake the reaction mixture vigorously.[13]

-

Allow the mixture to stand for 10 minutes with occasional shaking, or place it in an ice bath to facilitate crystallization.[13]

-

Collect the resulting crystals by filtration.[13]

-

Wash the crystals with a small amount of cold water.[13]

-

Recrystallize the product from water or dilute ethyl alcohol to purify.[13]

-

Dry the purified crystals and determine the melting point. The expected melting point is around 187 °C.[13]

Protocol 2: Synthesis in Ethanol

This protocol utilizes ethanol as a solvent and involves heating under reflux.

Materials:

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Acetone

-

Ethanol

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Create a suspension of 5.00 g of semicarbazide hydrochloride in 50 mL of ethanol in a round-bottom flask.[15]

-

Add 4.78 g of anhydrous sodium acetate to the stirring suspension.[15]

-

Heat the mixture to reflux and maintain for 1 hour.[15]

-

Filter the suspension while it is still hot to remove the precipitated sodium chloride.[15]

-

Transfer the filtrate to a new flask and add the appropriate amount of acetone (a slight molar excess may improve yield).[15][16]

-

Heat the reaction mixture to reflux and stir for 2 hours.[15]

-

Allow the reaction to cool to room temperature and then let it stand overnight to allow for complete precipitation.[15]

-

Filter the resulting suspension to collect the solid product.[15]

-

Wash the solid with cold ethanol (3 x 50 mL).[15]

-

Dry the collected solid under reduced pressure in a vacuum oven at 60 °C.[15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. structure of Semicarbazon of Actone | Filo [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. shivajicollege.ac.in [shivajicollege.ac.in]

- 12. Buy this compound (EVT-460108) | 110-20-3 [evitachem.com]

- 13. prepchem.com [prepchem.com]

- 14. chembk.com [chembk.com]

- 15. biorxiv.org [biorxiv.org]

- 16. This compound | High-Purity Reagent Supplier [benchchem.com]

Application Notes & Protocols: Laboratory Preparation of Acetone Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone semicarbazone is a stable, crystalline derivative of acetone, formed by a condensation reaction with semicarbazide.[1][2] This compound is valuable in organic synthesis, serving as a protective group for ketones, which allows for selective reactions at other functional sites within a molecule.[1] Additionally, semicarbazones are utilized in the identification and characterization of aldehydes and ketones through melting point analysis.[2] Some semicarbazone derivatives have also shown potential antiviral and anticancer activities.[2]

The synthesis of this compound proceeds via the reaction of acetone with semicarbazide hydrochloride. Semicarbazide itself is unstable and prone to oxidation, necessitating the use of its more stable hydrochloride salt.[3] A buffering agent, such as sodium acetate, is employed to neutralize the hydrochloric acid generated during the reaction, which shifts the equilibrium towards the formation of the product.[1] The reaction mechanism involves a nucleophilic addition of the semicarbazide to the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a semicarbazone.[1][3][4]

Experimental Protocols

This section details a common laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

Semicarbazide hydrochloride (NH₂CONHNH₂·HCl)

-

Crystallized sodium acetate (CH₃COONa·3H₂O)

-

Acetone ((CH₃)₂CO)

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

Ice bath

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar (optional)

-

Melting point apparatus

Procedure:

-

Preparation of the Semicarbazide Solution: In a flask, prepare a solution by dissolving semicarbazide hydrochloride and crystallized sodium acetate in deionized water.[5] The sodium acetate acts as a buffer to neutralize the HCl released from the semicarbazide hydrochloride.[1][3]

-

Reaction Initiation: To the prepared solution, add acetone.[5]

-

Reaction Progression: Vigorously shake the reaction mixture. The product may begin to crystallize. Allow the mixture to stand for a designated period, with occasional shaking, or place it in an ice bath to facilitate precipitation.[5]

-

Isolation of the Product: Collect the resulting crystals by vacuum filtration using a Buchner funnel.[5]

-

Washing: Wash the crystals with a small amount of cold water to remove any unreacted starting materials and impurities.[5]

-

Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized from water or a dilute ethanol solution.[5][6] Dissolve the crystals in a minimum amount of the hot solvent and then allow it to cool slowly to form purified crystals.

-

Drying: Dry the purified crystals completely.

-

Characterization: Determine the melting point of the dried crystals. The literature melting point for this compound is approximately 187°C.[5][7]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.

| Parameter | Value | Reference |

| Semicarbazide Hydrochloride | 1.0 g | [5] |

| Crystallized Sodium Acetate | 1.5 g | [5] |

| Deionized Water | 10 ml | [5] |

| Acetone | 1 ml | [5] |

| Reaction Time | 10 minutes (with occasional shaking) | [5] |

| Expected Melting Point | 187 °C | [5] |

| Theoretical Yield | ~90% | [6] |

Visualizing the Process

Reaction Mechanism:

The formation of this compound follows a two-step mechanism: nucleophilic addition followed by elimination.

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow:

The following diagram outlines the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. This compound | High-Purity Reagent Supplier [benchchem.com]

- 2. Semicarbazone - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. shivajicollege.ac.in [shivajicollege.ac.in]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 110-20-3 | TCI AMERICA [tcichemicals.com]

Application Note: Ketone Identification via Semicarbazone Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of carbonyl compounds, specifically ketones, is a fundamental task in organic chemistry and drug development. While spectroscopic methods provide detailed structural information, classical derivatization techniques remain invaluable for confirmation, purification, and characterization. The formation of semicarbazone derivatives from ketones provides a robust method for identification. Ketones react with semicarbazide in a condensation reaction to form semicarbazones, which are typically stable, crystalline solids with sharp, characteristic melting points.[1][2] This property is particularly useful when the parent ketone is a liquid or difficult to crystallize, as melting points of solid derivatives are often more precise and reproducible than boiling points. This application note provides a detailed protocol for the synthesis of semicarbazones and their use in identifying parent ketones.

Reaction Mechanism

The reaction is a nucleophilic addition-elimination (condensation) reaction between a ketone and semicarbazide.[2] Semicarbazide hydrochloride is typically used in conjunction with a base like sodium acetate, which deprotonates the hydrochloride salt to generate the free semicarbazide nucleophile and buffers the solution to an optimal pH for the reaction.[3][4] The reaction proceeds via the attack of the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N bond of the semicarbazone.

Caption: Reaction scheme for the formation of a semicarbazone from a ketone.

Quantitative Data

The melting point of a purified semicarbazone derivative is a key physical constant used for identifying the original ketone. The following table lists the boiling points of several common ketones and the corresponding melting points of their semicarbazone derivatives.

| Ketone | Boiling Point (°C) | Semicarbazone Derivative M.P. (°C) |

| Acetone | 56 | 187 |

| 2-Butanone (Methyl ethyl ketone) | 80 | 146 |

| 2-Pentanone | 102 | 112 |

| 3-Pentanone | 102 | 139 |

| Cyclopentanone | 131 | 205 |

| Cyclohexanone | 156 | 166 |

| Acetophenone | 202 | 199 |

| Benzophenone | 305 | 164 |

| 2-Octanone | 173 | 123 |

Data compiled from reference[5]. Melting points can vary slightly based on experimental conditions and purity.

Experimental Protocols

This section outlines the detailed methodology for the preparation of a semicarbazone derivative from a ketone for identification purposes.

Experimental Workflow Diagram

Caption: General workflow for ketone derivatization and identification.

Protocol: Synthesis of a Semicarbazone Derivative

This protocol is a general procedure and may require optimization based on the specific ketone being investigated.[6][7]

Materials:

-

Semicarbazide hydrochloride (1.0 eq)

-

Anhydrous sodium acetate (1.3 eq)

-

Unknown ketone (0.9 - 1.0 eq)

-

Ethanol (95% or absolute)

-

Deionized water

-

Reaction flask (e.g., 50 mL round-bottom flask)

-

Condenser

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers

-

Melting point apparatus

Procedure:

-

Prepare the Semicarbazide Solution: In a reaction flask, combine semicarbazide hydrochloride (e.g., 2.5 g) and sodium acetate (e.g., 3.8 g) with a solvent mixture, typically ethanol and water (e.g., 25 mL of ethanol and 15 mL of water).

-

Dissolve Reagents: Gently warm the mixture until all solids are dissolved. If refluxing is planned, attach a condenser. Some protocols call for preparing the semicarbazide solution separately, filtering it while hot to remove precipitated NaCl, and then adding the ketone to the filtrate.[6]

-

Add the Ketone: Add the ketone (approximately 1.0 equivalent to the semicarbazide) to the warm semicarbazide solution.

-

Reaction: Heat the mixture gently in a warm water bath (60-80°C) or at reflux for 15-30 minutes.[7] The formation of a precipitate during this time indicates the product is forming. For less reactive ketones, a longer reaction time may be necessary.[8]

-

Crystallization: After heating, allow the reaction mixture to cool slowly to room temperature. The semicarbazone derivative will typically crystallize out of the solution. The flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold ethanol, followed by a wash with cold deionized water to remove any unreacted starting materials and salts.

-

Drying: Allow the product to air dry on the filter paper or dry it in a vacuum oven at a low temperature (e.g., 60°C).[6]

-

Purification (Recrystallization): For accurate melting point determination, the crude product should be recrystallized. Ethanol or an ethanol-water mixture is a common solvent for this purpose. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter and dry the purified product.

-

Characterization: Determine the melting point of the dry, purified semicarbazone crystals.

Identification Logic

The final step is to compare the experimentally determined melting point with known values from chemical literature to identify the original ketone.

Caption: Logical workflow for identifying a ketone using its semicarbazone derivative.

Advantages and Considerations

-

Reliability: Semicarbazones are generally sharp-melting, crystalline solids, making them excellent for identification.[9]

-

Stability: The derivatives are often more stable than the parent ketones and can be easily stored.

-

Reactivity: While most ketones react readily, sterically hindered or less reactive ketones may require longer reaction times or higher temperatures for complete conversion.[8] Aldehydes also react to form semicarbazones, so prior tests are needed to confirm the unknown is a ketone.[10][11]

References

- 1. Semicarbazide - Wikipedia [en.wikipedia.org]

- 2. Semicarbazone - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. shivajicollege.ac.in [shivajicollege.ac.in]

- 5. cerritos.edu [cerritos.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. Solved Aldehydes and ketones can undergo a condensation | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. oxfordreference.com [oxfordreference.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. studymind.co.uk [studymind.co.uk]

Applications of Acetone Semicarbazone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Acetone semicarbazone, a stable and crystalline derivative of acetone, serves as a versatile reagent and intermediate in a variety of organic transformations. Its applications range from classical reduction reactions to the synthesis of valuable heterocyclic scaffolds and the protection of carbonyl functionalities. This document provides detailed application notes and experimental protocols for the key uses of this compound in organic synthesis.

Intermediate in the Wolff-Kishner Reduction

This compound can be utilized as a precursor to the corresponding hydrazone in the Wolff-Kishner reduction, a fundamental method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The semicarbazone is first converted in situ to the hydrazone, which then undergoes reduction under basic conditions.[1][2]

Application Notes:

The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[3] The reaction is typically carried out at high temperatures in a high-boiling solvent like diethylene glycol or triethylene glycol.[4][5] A significant modification by Huang-Minlon involves the in situ formation of the hydrazone followed by the removal of water and excess hydrazine by distillation, which allows the reaction temperature to rise and shortens the reaction time.[1][5]

Experimental Protocol: Modified Huang-Minlon Reduction of a Ketone via its Semicarbazone

This protocol describes the reduction of a generic ketone to its corresponding alkane, proceeding through the in situ formation of the semicarbazone, followed by its conversion to the hydrazone and subsequent reduction.

Materials:

-

Ketone (1.0 eq)

-

Semicarbazide hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Hydrazine hydrate (85% solution, 10 eq)

-

Potassium hydroxide (4.0 eq)

-

Diethylene glycol

-

Water

-

Ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Formation of the Semicarbazone (can be pre-formed and isolated or generated in situ):

-

To a solution of the ketone (1.0 eq) in ethanol, add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Stir the mixture at room temperature or with gentle heating until the formation of the semicarbazone is complete (monitored by TLC).

-

The solid semicarbazone can be filtered, washed with water, and dried, or the reaction mixture can be carried forward directly.

-

-

Wolff-Kishner Reduction:

-

In a round-bottom flask equipped with a distillation head and a condenser, combine the semicarbazone (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.

-

Add hydrazine hydrate (10 eq) to the mixture.

-

Heat the mixture to reflux (around 100-120 °C) for 1-2 hours to ensure the conversion of the semicarbazone to the hydrazone.

-

After the initial reflux, begin to remove the water and excess hydrazine by distillation, allowing the temperature of the reaction mixture to rise to 190-200 °C.[5]

-

Maintain the reaction at this temperature for 3-6 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the complete consumption of the starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture with hydrochloric acid.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting alkane by distillation or chromatography.

-

Logical Workflow for Wolff-Kishner Reduction via Semicarbazone

Caption: Workflow for the Wolff-Kishner reduction of a ketone via its semicarbazone.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

Synthesis of Pyrazoles

Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] While this compound is not the direct hydrazine source, it can be formed as a byproduct in reactions involving semicarbazide and acetylacetone under certain conditions.[8][9] A more direct application would involve the reaction of a pre-formed semicarbazone with a 1,3-dicarbonyl compound, although this is a less common route. The more standard approach involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[10][11][12]

Application Notes:

The reaction of 1,3-diketones with hydrazines is a robust method for preparing substituted pyrazoles.[10] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the diketone and the hydrazine.[11]

Experimental Protocol: General Synthesis of a Pyrazole from a 1,3-Diketone and Hydrazine

Materials:

-

1,3-Diketone (e.g., acetylacetone) (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.0 eq)

-

Ethanol or acetic acid as solvent

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add the hydrazine derivative (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Pyrazole Synthesis from 1,3-Diketones and Hydrazines [10][11]

| Entry | 1,3-Diketone | Hydrazine | Solvent | Conditions | Yield (%) |

| 1 | Acetylacetone | Phenylhydrazine | Ethylene Glycol | RT | 95 |

| 2 | Benzoylacetone | Phenylhydrazine | N,N-Dimethylacetamide | RT | 98 |

| 3 | Dibenzoylmethane | Hydrazine Hydrate | Ethanol | Reflux | 92 |

| 4 | 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | - | 79-89 |

Synthesis of 2-Amino-1,3,4-Oxadiazoles

This compound can undergo oxidative cyclization to form 2-amino-1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their diverse biological activities.[13][14] A common method involves the use of an oxidizing agent such as iodine.[13][14][15]

Application Notes:

The synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones is an efficient, often one-pot, procedure. The use of iodine as an oxidant is advantageous due to its mild nature and ready availability.[15] The reaction conditions can be tuned to accommodate a variety of substrates.

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-amino-1,3,4-oxadiazole from this compound

This protocol is adapted from a general procedure for the synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones.[13]

Materials:

-

This compound (1.0 eq)

-

Iodine (1.2 eq)

-

Potassium carbonate (3.0 eq)

-

1,4-Dioxane

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

-

Add potassium carbonate (3.0 eq) followed by iodine (1.2 eq) to the solution.

-

Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC.

-

Upon completion (typically 1-4.5 hours), cool the reaction to room temperature.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

Quantitative Data for the Synthesis of 2-Amino-1,3,4-Oxadiazoles from Aldehyde Semicarbazones [13]

| Entry | Aldehyde | Yield (%) |